

The Discovery and Development of Novel CDK6 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: CDK-IN-6

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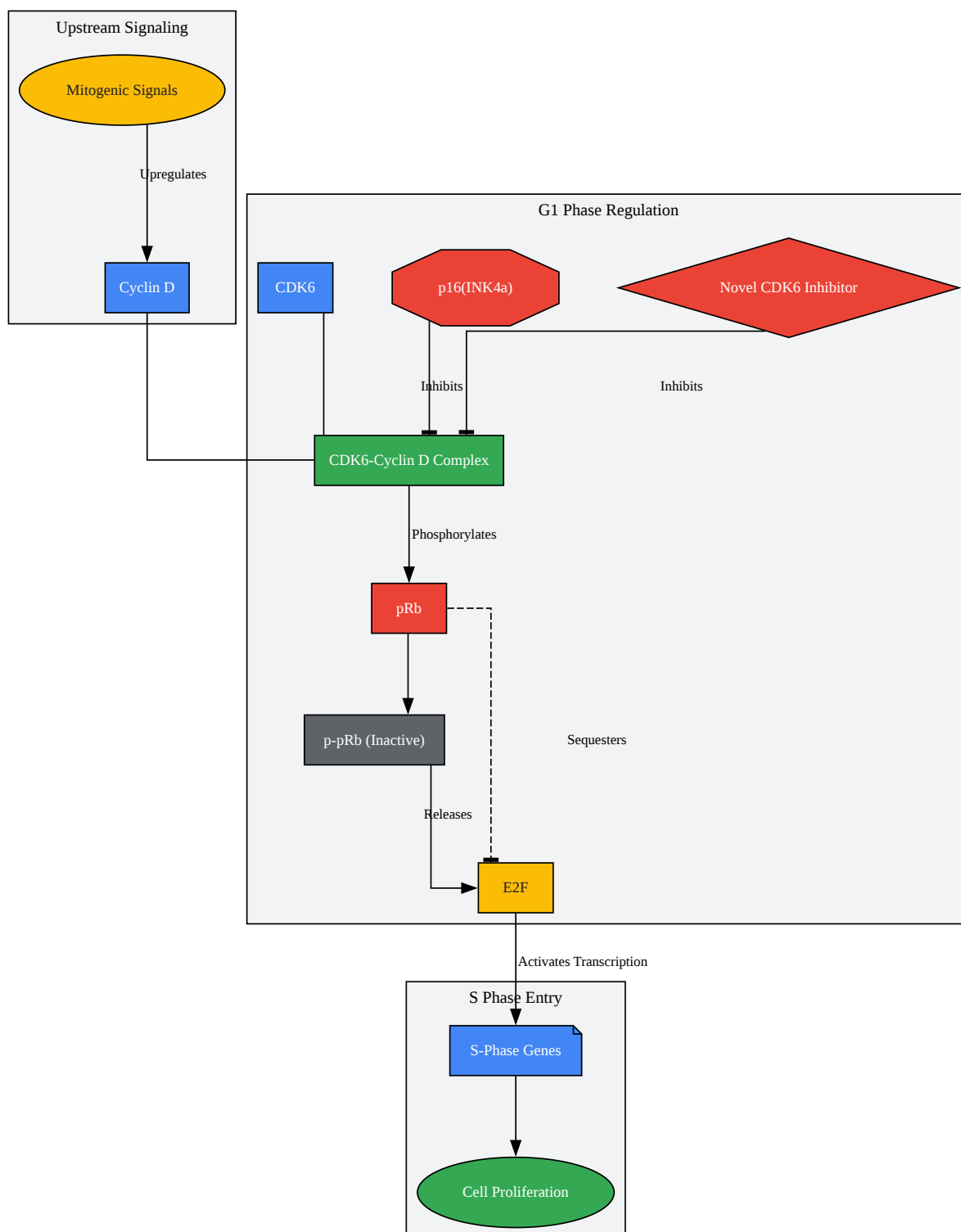
Introduction

Cyclin-dependent kinase 6 (CDK6), in partnership with D-type cyclins, plays a crucial role in regulating the G1-S phase transition of the cell cycle.[1] Its primary function involves the phosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters E2F transcription factors, thereby halting cell cycle progression.[2] Phosphorylation of pRb by the CDK4/6-cyclin D complex releases E2F, initiating the transcription of genes necessary for DNA synthesis and entry into the S phase.[1] In a significant portion of human cancers, the CDK6 pathway is hyperactivated, leading to uncontrolled cellular proliferation, making it a prime target for therapeutic intervention.[3] The development of selective CDK6 inhibitors has marked a significant advancement in oncology, particularly in the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[3][4] This guide provides an in-depth overview of the discovery and development of novel CDK6 inhibitors, detailing key compounds, experimental protocols, and the underlying biological pathways.

The CDK6 Signaling Pathway

The canonical CDK6 signaling pathway is a central regulator of cell cycle progression. Mitogenic signals, such as growth factors, lead to the upregulation of D-type cyclins, which then bind to and activate CDK6.[2] The active CDK6-cyclin D complex phosphorylates pRb, disrupting its association with the E2F transcription factor.[1] Liberated E2F then promotes the transcription of genes essential for the G1 to S phase transition.[1] This pathway is tightly

regulated by endogenous inhibitors, such as the INK4 family of proteins (e.g., p16INK4a), which specifically bind to and inhibit CDK4 and CDK6.[5]



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Caption: The CDK6 Signaling Pathway and Points of Inhibition.

Novel CDK6 Inhibitors: A Quantitative Overview

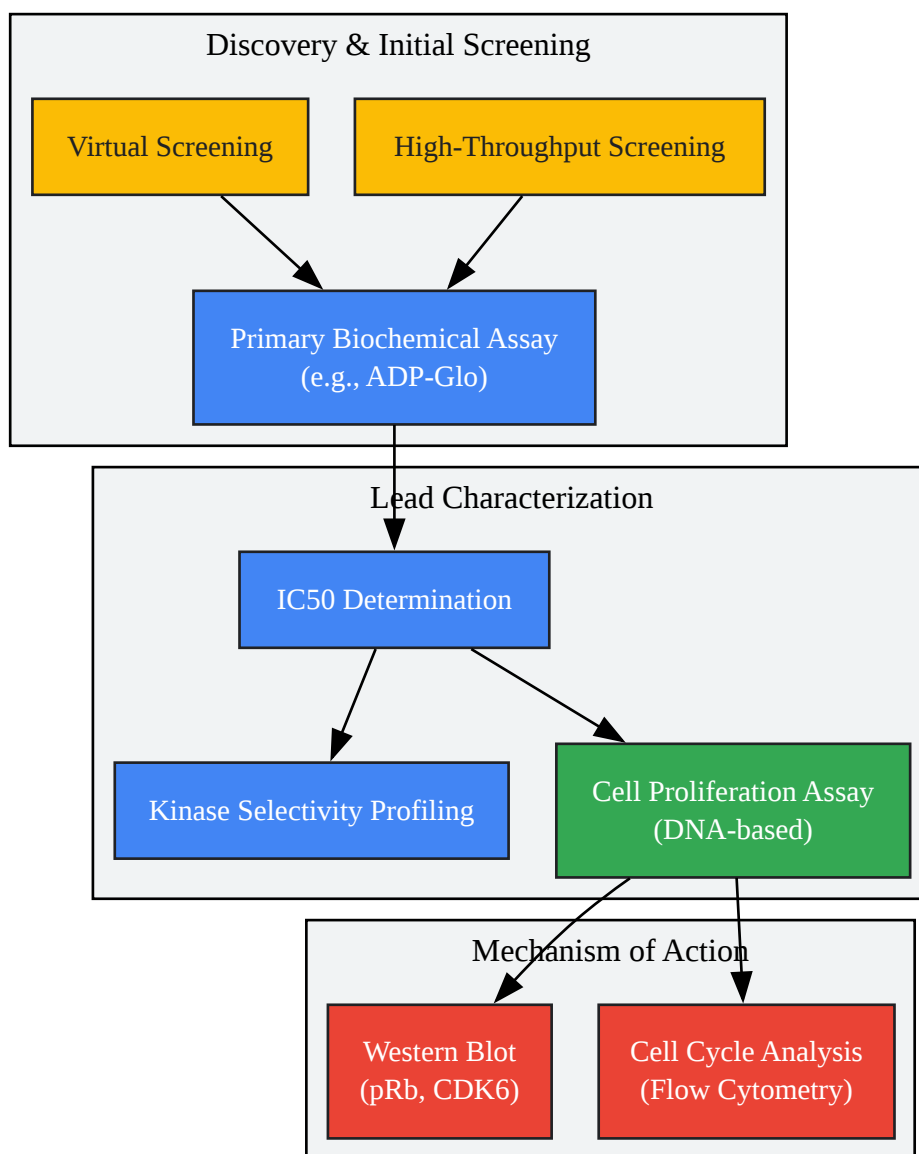
The development of CDK6 inhibitors has evolved from non-selective, first-generation compounds to highly selective third-generation molecules with improved efficacy and safety profiles.^{[4][6]} The table below summarizes the in vitro inhibitory activities of several key CDK6 inhibitors.

Compound Name	CDK6 IC50 (nM)	CDK4 IC50 (nM)	Other Kinase IC50 (nM)	Selectivity Notes	Reference(s)
Palbociclib (PD-0332991)	16	11	No activity against CDK1/2/5, EGFR, etc.	Highly selective for CDK4/6.	[7] [8]
Ribociclib (LEE011)	39	10	-	Highly specific for CDK4/6.	[7] [8]
Abemaciclib	10	2	-	Selective for CDK4/6.	[7] [8]
Trilaciclib	4 (CDK6/cyclin D3)	1 (CDK4/cyclin D1)	-	Highly potent and selective for CDK4/6.	[7]
Lerociclib (G1T38)	2	1	CDK9: 28	Potent and selective for CDK4/6 over CDK9.	[7]
PF-06873600	0.1 (Ki)	1.2 (Ki)	CDK2: 0.1 (Ki)	Potent inhibitor of CDK2, CDK4, and CDK6.	[7]
ZINC585291674	111.78	184.14	-	Identified through in silico screening.	[9] [10]
Compound 13 (Hengrui)	12	12	CDK1/2: >1000, CDK9: 4026	High selectivity for CDK4/6 over other CDKs.	[6]

Compound				High	
14 (CPU)	18	13	-	selectivity for	[6]
				CDK4/6.	

Experimental Protocols for CDK6 Inhibitor Development

A typical workflow for the discovery and characterization of novel CDK6 inhibitors involves a series of in vitro biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.



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